molecular formula C9H8N2O2S B14782827 5-(4-Methylthiazol-5-yl)-1H-pyrrole-2-carboxylic acid

5-(4-Methylthiazol-5-yl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B14782827
M. Wt: 208.24 g/mol
InChI Key: JOIALIHIQLVKEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Methylthiazol-5-yl)-1H-pyrrole-2-carboxylic acid is a heterocyclic compound that features both a thiazole and a pyrrole ring. The thiazole ring contains sulfur and nitrogen atoms, while the pyrrole ring is a five-membered ring with one nitrogen atom. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methylthiazol-5-yl)-1H-pyrrole-2-carboxylic acid typically involves the formation of the thiazole ring followed by the construction of the pyrrole ring. One common method involves the reaction of 4-methylthiazole-5-carboxylic acid with appropriate reagents to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(4-Methylthiazol-5-yl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product and include specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Mechanism of Action

The mechanism of action of 5-(4-Methylthiazol-5-yl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole and pyrrole rings can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. These interactions can modulate biochemical pathways, inhibit or activate enzymes, and affect cellular processes .

Properties

Molecular Formula

C9H8N2O2S

Molecular Weight

208.24 g/mol

IUPAC Name

5-(4-methyl-1,3-thiazol-5-yl)-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C9H8N2O2S/c1-5-8(14-4-10-5)6-2-3-7(11-6)9(12)13/h2-4,11H,1H3,(H,12,13)

InChI Key

JOIALIHIQLVKEK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(N2)C(=O)O

Origin of Product

United States

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